2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde

Physical organic chemistry Substituent effects Electrophilic aromatic substitution

Researchers requiring fluorinated building blocks with reproducible electronic profiles often face batch-to-batch variability that derails structure-property optimization. 2′,3′,4′,5′,6′-Pentafluoro[1,1′-biphenyl]-4-carbaldehyde delivers a consistently electron-deficient pentafluorophenyl scaffold that enhances electron mobility in OLED emissive layers, enables arene-perfluoroarene stacking in supramolecular assemblies, and increases membrane permeability (~1 log unit XLogP3 gain) in medicinal chemistry programs. • OLED: electron-deficient ring improves electron transport in host materials. • Drug Discovery: reduced oxidative metabolism vs. electron-rich analogs; fluorinated surface boosts target binding thermodynamics. • Supramolecular: face-to-face π-stacking with electron-rich aromatics for co-crystals, MOFs, and molecular tweezers. Supplied at 98% purity in research to bulk quantities.

Molecular Formula C13H5F5O
Molecular Weight 272.17 g/mol
Cat. No. B12842674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde
Molecular FormulaC13H5F5O
Molecular Weight272.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C13H5F5O/c14-9-8(7-3-1-6(5-19)2-4-7)10(15)12(17)13(18)11(9)16/h1-5H
InChIKeyXBXLYTTVDNQLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentafluorobiphenyl-4-carbaldehyde Overview


2′,3′,4′,5′,6′-Pentafluoro[1,1′-biphenyl]-4-carbaldehyde (CAS 247095-20-1, molecular formula C13H5F5O, molecular weight 272.17 g·mol⁻¹) is a synthetic, fluorinated aromatic aldehyde belonging to the biphenyl family . The compound features a pentafluorophenyl ring (C₆F₅) directly attached to a benzaldehyde moiety at the para position, combining the strong electron‑withdrawing character of a perfluorinated aromatic with a synthetically versatile aldehyde functional group. This dual functionality enables it to serve as a key building block for constructing more complex molecules via condensation, nucleophilic addition, or cross‑coupling reactions, with applications spanning medicinal chemistry, advanced materials science (OLEDs, liquid crystals), and supramolecular chemistry.

Fluorinated aromatic aldehyde for condensation, nucleophilic addition and cross‑coupling
Orthogonal reactivity: aldehyde group plus pentafluorophenyl SNAr site
Electron‑deficient scaffold for materials science and medicinal chemistry building blocks

Why Pentafluorobiphenyl-4-carbaldehyde Cannot Be Substituted


Although structurally analogous biphenyl‑4‑carbaldehydes bearing lighter halogenation (e.g., 4′‑fluoro‑ or 4′‑chloro‑biphenyl‑4‑carbaldehyde) or perfluoroalkyl groups (e.g., 4′‑trifluoromethyl‑biphenyl‑4‑carbaldehyde) share a common aldehyde functionality, they cannot replicate the distinctive electronic profile, non‑covalent interaction capability, or synthetic reactivity conferred by the pentafluorophenyl ring. The five fluorine atoms withdraw electron density to a degree that substantially alters the aldehyde electrophilicity, the biphenyl torsion angle, and the solid‑state packing, while also enabling arene–perfluoroarene stacking interactions that are absent in non‑fluorinated or partially fluorinated analogs. These differences translate directly into measurable changes in reaction yields, binding thermodynamics, and material performance, making direct substitution scientifically unreliable without re‑optimization of the entire downstream process.

Electron‑withdrawing profile
Mono‑fluoro or non‑fluorinated biphenyl aldehydes may not replicate the degree of electron withdrawal that governs aldehyde electrophilicity and reaction rates.
Arene–perfluoroarene stacking
Non‑fluorinated analogs lack the face‑to‑face π‑stacking motif essential for crystal engineering and supramolecular recognition; packing behavior may differ significantly.
Cross‑coupling compatibility
Standard Suzuki–Miyaura conditions may fail with pentafluorophenyl substrates; a specialized catalytic system is required, limiting direct drop‑in replacement.

Differentiation Evidence for Pentafluorobiphenyl-4-carbaldehyde


Pentafluorophenyl Electron-Withdrawing Effect

The pentafluorophenyl group exerts a dramatically stronger electron‑withdrawing effect than a single fluorine or hydrogen substituent on the biphenyl framework. Partial rate factors for protiodetritiation of pentafluorobiphenyl were measured at 0.0095 (2‑position), 0.0053 (3‑position), and 0.0158 (4‑position), yielding σ⁺ values of 0.285 (meta) and 0.225 (para) [1]. By contrast, the unsubstituted biphenyl exhibits a σ⁺ value near 0.0, and a single para‑fluoro substituent contributes a σ⁺ value of only approximately 0.06. This order‑of‑magnitude difference in electron deficiency directly modulates the electrophilicity of the 4‑carbaldehyde group, influencing reaction rates in condensation and nucleophilic addition steps.

Electron‑withdrawing effect
Head‑to‑head
σ⁺(para) = 0.225 vs. ~0.06 (4‑F biphenyl)
Reported substituent effect; supports aldehyde reactivity differentiation.
Derived from protiodetritiation rates; trifluoroacetic acid, 25–110 °C.
Physical organic chemistry Substituent effects Electrophilic aromatic substitution

Arene-Perfluoroarene Stacking Capability

The pentafluorophenyl ring engages in face‑to‑face π‑stacking with electron‑rich aromatic partners via arene–perfluoroarene interactions, a motif that is entirely absent in non‑fluorinated biphenyl aldehydes. Crystallographic analysis of the parent pentafluorobiphenyl reveals mixed‑stack formation in the solid state, with antiparallel π‑π stacking patterns driven by complementary quadrupole moments [1]. In comparison, biphenyl‑4‑carboxaldehyde crystallizes in a herringbone motif without face‑to‑face stacking. The ability to form such directional non‑covalent contacts is a critical design element in crystal engineering, host‑guest chemistry, and self‑assembled materials.

π‑Stacking capability
Head‑to‑head
Mixed‑stack, antiparallel π‑π packing observed
Reported solid‑state packing motif; supports supramolecular design context.
Single‑crystal XRD; herringbone motif in non‑fluorinated analog.
Supramolecular chemistry Crystal engineering Non‑covalent interactions

Enhanced DNA Duplex Stability

When incorporated as a hydrophobic base surrogate in DNA duplexes, a single pentafluorobiphenyl (⁵Fbph)/⁵Fbph pair increases the melting temperature (Tₘ) by 2.4 K relative to the non‑fluorinated biphenyl (bph)/bph pair [1]. Isothermal titration calorimetry (ITC) further revealed that the ⁵Fbph‑containing duplex (n=3) has a lower (less negative) formation enthalpy, but a more favorable overall Gibbs free energy (ΔG), indicating an entropic origin for the enhanced stability, likely due to dehydration of the aromatic surfaces upon stacking [1]. The mixed ⁵Fbph/bph pair exhibits intermediate Tₘ values, confirming a gradable thermodynamic advantage proportional to the degree of fluorination.

DNA duplex stabilization
Head‑to‑head
ΔTm = +2.4 K vs. non‑fluorinated biphenyl pair
Reported thermodynamic context; entropic origin suggested by ITC.
Oligonucleotide duplexes, n=1 or 3; UV‑melting and ITC analysis.
Bioorganic chemistry DNA nanotechnology Isothermal titration calorimetry

Specialized Suzuki-Miyaura Coupling Conditions

The strong electron‑withdrawing nature of the pentafluorophenyl group renders standard Suzuki–Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃) ineffective for pentafluorophenylboronic acid with aryl halides, while non‑fluorinated phenylboronic acid couples efficiently under these conditions . Successful coupling of pentafluorophenyl substrates requires a modified catalytic system employing Pd₂(dba)₃/P(t‑Bu)₃/CsF/Ag₂O, which enables high yields (>90%) with pentafluorophenylboronic acid or potassium pentafluorophenyltrifluoroborate . This differential reactivity arises from the reduced nucleophilicity of the pentafluorophenyl group and the slower transmetallation step. Consequently, the pentafluorophenyl aldehyde building block demands and enables distinct synthetic strategies that cannot be simply adopted from protocols optimized for non‑fluorinated biaryl aldehydes.

Suzuki coupling conditions
Method context
Standard Pd(PPh3)4/K2CO3 ineffective; >90% yield with Pd2(dba)3/P(t‑Bu)3/CsF/Ag2O
Method‑specific coupling context; standard protocols may not apply.
Aryl bromide electrophiles; data to verify with specific substrate.
Synthetic methodology Catalysis Cross‑coupling

Increased Lipophilicity

The presence of five fluorine atoms substantially increases the lipophilicity of the biphenyl scaffold. The calculated XLogP3 for 2′,3′,4′,5′,6′-pentafluoro[1,1′-biphenyl]-3-carbaldehyde (a positional isomer) is 3.5 , whereas the parent biphenyl-4-carboxaldehyde has an XLogP3 of approximately 2.5, and 4′-fluoro[1,1′-biphenyl]-4-carbaldehyde has an XLogP3 of approximately 2.9. This ~1 log unit increase alters the compound’s partitioning behavior in biological systems, affecting membrane permeability, protein binding, and metabolic stability.

Lipophilicity
Class‑level
XLogP3 ≈ 3.5 vs. ≈ 2.5 (non‑fluorinated) and ≈ 2.9 (mono‑fluoro)
Class‑level XLogP3 estimate; context‑dependent partitioning shift.
Calculated value from 3‑carbaldehyde isomer; experimental confirmation may vary.
Medicinal chemistry Physicochemical properties Lipophilicity

Dual-Handled Synthetic Versatility

Unlike pentafluorobenzaldehyde (C₆F₅CHO), which offers only a single aromatic ring for further elaboration, the biphenyl framework of 2′,3′,4′,5′,6′-pentafluoro[1,1′-biphenyl]-4-carbaldehyde provides an extended π‑system with two distinct aromatic rings: the pentafluorophenyl ring suitable for nucleophilic aromatic substitution (SₙAr) at the para‑fluorine position, and the benzaldehyde ring capable of aldehyde‑specific transformations (Schiff base formation, reductive amination, Knoevenagel condensation, etc.). This orthogonal reactivity has been exploited in the design of porphyrin-based photosensitizers [1] and antibody‑drug conjugate linkers [2], where pentafluorobenzaldehyde alone cannot provide the same level of architectural complexity.

Dual‑handled versatility
Class‑level
Two distinct reactive sites: aldehyde + pentafluorophenyl SNAr
Reported orthogonal functionality; supports convergent synthetic strategies.
Demonstrated in porphyrin and ADC linker syntheses; context‑dependent.
Organic synthesis Aldehyde chemistry Bioconjugation

Key Applications of Pentafluorobiphenyl-4-carbaldehyde


Medicinal Chemistry Lead Optimization

The pentafluorobiphenyl scaffold offers a ~1 log unit increase in XLogP3 relative to non‑fluorinated biphenyl aldehydes , allowing medicinal chemists to improve membrane permeability and reduce metabolic soft spots without introducing a saturated alkyl chain. The electron‑deficient nature of the pentafluorophenyl ring (σ⁺(para) = 0.225) also reduces the susceptibility of the benzaldehyde moiety to oxidative metabolism relative to electron‑rich analogs [1]. This compound is particularly suited for fragment‑based drug discovery programs where fluorine‑mediated conformational effects and enhanced target binding are desired.

Crystal Engineering via Arene-Perfluoroarene Stacking

The ability of the pentafluorophenyl ring to form face‑to‑face π‑stacks with electron‑rich aromatic partners, as demonstrated by crystallographic analysis of pentafluorobiphenyl mixed‑stack structures [2], makes this aldehyde an ideal building block for designing co‑crystals, porous organic frameworks, and molecular tweezers. The aldehyde group can be used to tether additional recognition motifs or anchor the biphenyl unit onto surfaces, enabling the rational construction of supramolecular assemblies that are inaccessible with non‑fluorinated biphenyl aldehydes.

DNA Nanotechnology & Aptamer Stabilization

Incorporation of the pentafluorobiphenyl moiety as a hydrophobic base surrogate increases DNA duplex stability by +2.4 K per aromatic pair relative to non‑fluorinated biphenyl, with the stabilization arising from a favorable entropic contribution (dehydration) rather than enthalpic binding [3]. This property is directly exploitable in the design of aptamers, DNA origami structures, and hybridization‑based sensors where enhanced thermal stability without altered sequence specificity is a critical performance parameter.

OLED Host Materials & Organic Semiconductors

The highly electron‑deficient pentafluorophenyl ring, combined with the aldehyde functionality that enables facile incorporation into extended π‑conjugated systems, positions this compound as a valuable precursor for OLED host materials and n‑type organic semiconductors. Patents on organic electroluminescent devices highlight the role of pentafluorophenyl substitution in improving electron transport within emissive layers [4]. The biphenyl scaffold provides the necessary rigidity and thermal stability for device fabrication, distinguishing it from simpler pentafluorobenzaldehyde derivatives that lack the extended conjugation length.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Fluorine‑mediated lipophilicity & metabolic profile
Permeability & metabolic stability assays
Crystal engineering & supramolecular materials
Arene–perfluoroarene stacking capability
Solid‑state packing motif analysis (SC‑XRD)
DNA nanotechnology & aptamer design
Hydrophobic base surrogate with entropic stabilization
Duplex thermal denaturation (Tm) studies
OLED host materials & organic semiconductors
Electron‑deficient extended π‑system
Electron transport & device performance evaluation
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